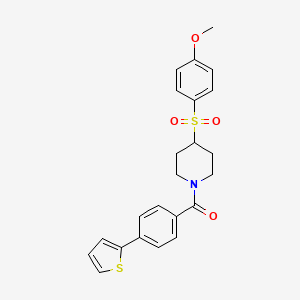

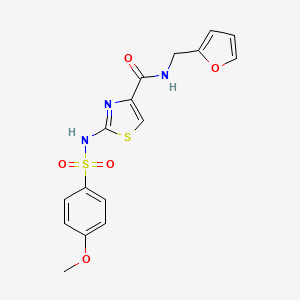

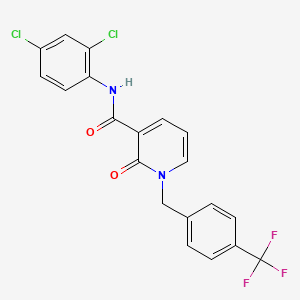

![molecular formula C18H16N4O4S2 B2862590 3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide CAS No. 1172299-91-0](/img/structure/B2862590.png)

3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are known for their synthetic potential and are considered promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines has been reported in various ways . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions. For instance, they can undergo oxidative coupling via reaction with Lawesson’s reagent in DMSO at room temperature . Also, they can react with hydrazonoyl chloride derivatives .Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with a thiazolo[3,2-a]pyrimidin scaffold have been studied for their potential antibacterial and antifungal properties. The presence of the sulfonamide group in the compound can enhance these properties, making it a candidate for developing new antimicrobial agents .

Antiparasitic Activity

The structural complexity of this compound suggests potential use in antiparasitic drug development. Thiazolopyrimidines have shown efficacy against various parasitic infections, which could be explored further with this specific compound .

Anti-inflammatory Properties

Sulfonamides and thiazolopyrimidines are known for their anti-inflammatory effects. This compound could be investigated for its efficacy in reducing inflammation, possibly contributing to treatments for chronic inflammatory diseases .

Antidepressant and Anticonvulsant Effects

The thiazolopyrimidine moiety is associated with central nervous system activity, including antidepressant and anticonvulsant effects. Research into this compound could provide insights into new therapies for neurological disorders .

Antioxidant Potential

Oxidative stress is a common pathway leading to various diseases. This compound’s structure indicates a potential role as an antioxidant, which could be beneficial in preventing or treating conditions caused by oxidative damage .

Enzyme Inhibition

Compounds like this one can act as enzyme inhibitors, affecting processes such as acetylcholine hydrolysis. This could have implications for treating diseases where enzyme regulation is disrupted, such as Alzheimer’s disease .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . They have a huge synthetic potential and can be readily modified by the introduction of new binding sites . Therefore, future research could focus on exploring these modifications and their potential applications in drug design.

properties

IUPAC Name |

3,5-dimethyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S2/c1-10-8-16(23)22-15(9-27-18(22)19-10)13-4-6-14(7-5-13)21-28(24,25)17-11(2)20-26-12(17)3/h4-9,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJRLUPLSQEYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(ON=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

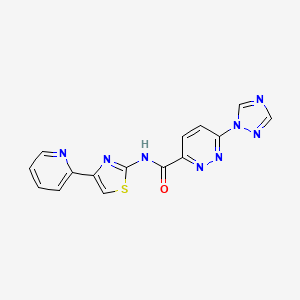

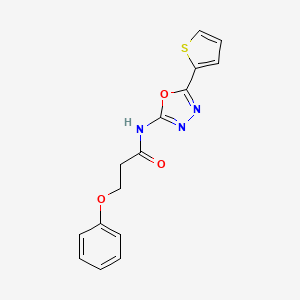

![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)

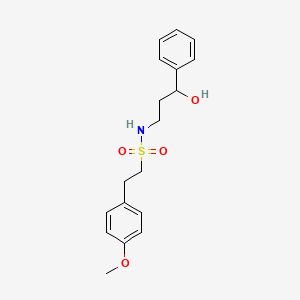

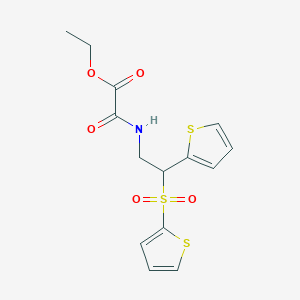

![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)

![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

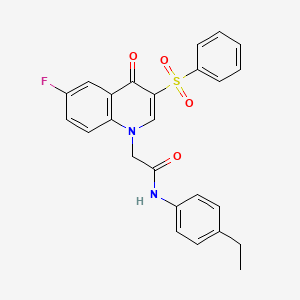

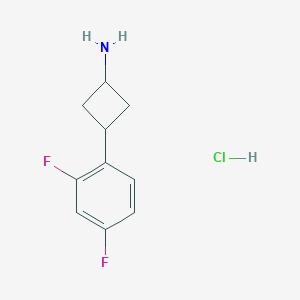

![5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2862529.png)

![5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862530.png)